molecular formula C11H15NO B1610881 1-(4-(tert-Butyl)pyridin-2-yl)ethanone CAS No. 41225-63-2

1-(4-(tert-Butyl)pyridin-2-yl)ethanone

Cat. No.: B1610881
CAS No.: 41225-63-2
M. Wt: 177.24 g/mol
InChI Key: MICFULKXEILLAF-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)pyridin-2-yl)ethanone is an organic compound with the molecular formula C11H15NO It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(tert-Butyl)pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The ethanone group can participate in hydrogen bonding and other interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(tert-Butyl)pyridin-2-yl)ethanone is unique due to the combination of the tert-butyl and ethanone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-tert-butylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICFULKXEILLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566707
Record name 1-(4-tert-Butylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41225-63-2
Record name 1-(4-tert-Butylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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